molecular formula C30H46Cl2N2O10 B130480 Hexobendine dihydrochloride CAS No. 50-62-4

Hexobendine dihydrochloride

Cat. No. B130480
CAS RN: 50-62-4
M. Wt: 665.6 g/mol
InChI Key: GIOKUMNZQFCEPI-UHFFFAOYSA-N
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Description

Hexobendine dihydrochloride is a medication used to cause vasodilation . It is used to treat several conditions including angina pectoris . It has not been approved in the United States or the United Kingdom, but has been used widely in Austria and Germany .


Synthesis Analysis

Hexobendine can be synthesized starting with a reaction between 3,4,5-trimethoxybenzoyl chloride and 3-chloropropanol to give the corresponding ester, 3-chloropropyl 3,4,5-trimethoxybenzoate . The last step involves the reaction between two molar equivalents of 3 with one molar equivalent of 1,2-dimethylethylenediamine, completing the synthesis of hexobendine .


Molecular Structure Analysis

The molecular formula of Hexobendine dihydrochloride is C30H46Cl2N2O10 . The molecular weight is 665.6 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of Hexobendine dihydrochloride include a molecular weight of 665.6 g/mol and a molecular formula of C30H46Cl2N2O10 .

Scientific Research Applications

Physicochemical Characterization and Formulation

A study by Parisi et al. (2015) explored the physicochemical properties of Hexamidine diisethionate and its dihydrochloride salt, with an emphasis on their use in skin health. These compounds were characterized using various analytical methods, including Nuclear Magnetic Resonance and Differential scanning calorimetry. This comprehensive characterization is essential for the design of novel formulations for targeted skin delivery (Parisi et al., 2015).

Topical Delivery and Skin Interaction

Another study by Parisi et al. (2016) investigated the interaction of Hexamidine diisethionate with skin and the development of formulations for its effective topical targeting. The study compared the skin penetration of Hexamidine diisethionate with its corresponding dihydrochloride salt, finding notable differences in uptake into and through the skin. This research highlights the importance of understanding the interaction of topical excipients with the skin, especially in the context of minor differences in molecular structures (Parisi et al., 2016).

Antimicrobial Activity

A comparative study by Castillo et al. (2006) focused on the antimicrobial action of different compounds, including chlorhexidine dihydrochloride. The study found that these compounds disrupt the cell membrane of target bacteria, causing potassium leakage and morphological damage, leading to cell death. This insight into the mechanism of antimicrobial action is crucial for developing effective antiseptics and understanding their interactions with bacterial cells (Castillo et al., 2006).

Application in Skin Health and Personal Care

Hexamidine salts, including Hexamidine diisethionate and its hydrochloride form, have applications in skin health and personal care products. A review by Parisi et al. (2017) outlined the biocidal and protease inhibition properties of Hexamidine, as well as its effects on lipid processing enzymes, corneocyte maturity, and skin permeation properties. This comprehensive review is essential for understanding the role of Hexamidine in skin homoeostasis and its formulation in personal care products (Parisi et al., 2017).

Safety And Hazards

This chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

3-[methyl-[2-[methyl-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]amino]ethyl]amino]propyl 3,4,5-trimethoxybenzoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44N2O10.2ClH/c1-31(11-9-15-41-29(33)21-17-23(35-3)27(39-7)24(18-21)36-4)13-14-32(2)12-10-16-42-30(34)22-19-25(37-5)28(40-8)26(20-22)38-6;;/h17-20H,9-16H2,1-8H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOKUMNZQFCEPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC)CCN(C)CCCOC(=O)C2=CC(=C(C(=C2)OC)OC)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46Cl2N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90964485
Record name (Ethane-1,2-diyl)bis[(methylazanediyl)propane-3,1-diyl] bis(3,4,5-trimethoxybenzoate)--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90964485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

665.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexobendine dihydrochloride

CAS RN

50-62-4
Record name Hexobendine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Ethane-1,2-diyl)bis[(methylazanediyl)propane-3,1-diyl] bis(3,4,5-trimethoxybenzoate)--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90964485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexobendine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.050
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEXOBENDINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P60CS4TIHV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AS Bender, L Hertz - Journal of neuroscience research, 1987 - Wiley Online Library
The question whether the benzodiazepine receptor site in astrocytes or in neurons might be identical to the adenosine uptake site was studied by determining pharmacological profiles, …
Number of citations: 16 onlinelibrary.wiley.com
PH Wu, JW Phillis, AS Bender - Life Sciences, 1981 - Elsevier
Benzodiazepines inhibit adenosine uptake into rat cerebral cortical synaptosomes and their potency as inhibitors of adenosine uptake is closely correlated with therapeutic efficacy. …
Number of citations: 58 www.sciencedirect.com
AS Bender, PH Wu, JW Phillis - Journal of neurochemistry, 1981 - Wiley Online Library
… Wisconsin): hexobendine dihydrochloride from Chemie Linz AG (West Germany); dipyridamole from C. H. Boehringer, Ingelheim am Rhein (West Germany); …
Number of citations: 144 onlinelibrary.wiley.com
M Beinisch, PL Freitas - 2009 - pantheon.ufrj.br
A Comissão Européia apresentou em 2003 a proposta do REACH (Registration, Evaluation, Authorization and Restriction of Chemical) como uma forma de proteção à saúde humana …
Number of citations: 0 pantheon.ufrj.br

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